molecular formula C8H8ClN3S B3228790 2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride CAS No. 1269054-63-8

2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride

Cat. No.: B3228790
CAS No.: 1269054-63-8
M. Wt: 213.69
InChI Key: RHKWIMVESRDTKO-UHFFFAOYSA-N
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Description

2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride is a heterocyclic compound that features both pyridine and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in its structure allows for diverse chemical reactivity and biological activity.

Scientific Research Applications

2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Safety and Hazards

Based on a related compound, 2-(Chloromethyl)pyridine hydrochloride, it can be harmful if swallowed and can cause severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a polar solvent like ethanol or dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions are typically carried out in solvents like acetonitrile or dichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, with solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

    Substitution: Various substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Pyridinyl)-1,3-thiazole: Lacks the amine group, resulting in different reactivity and biological activity.

    2-(3-Pyridinyl)-1,3-thiazol-5-amine: The free base form without the hydrochloride salt.

    2-(2-Pyridinyl)-1,3-thiazol-5-amine: The pyridine ring is attached at a different position, leading to variations in chemical and biological properties.

Uniqueness

2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride is unique due to the presence of both the pyridine and thiazole rings, as well as the amine group, which contribute to its diverse reactivity and potential biological activities. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

2-pyridin-3-yl-1,3-thiazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S.ClH/c9-7-5-11-8(12-7)6-2-1-3-10-4-6;/h1-5H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKWIMVESRDTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(S2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269054-63-8
Record name 2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride
Reactant of Route 2
2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride
Reactant of Route 3
2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride
Reactant of Route 4
2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride
Reactant of Route 5
2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride
Reactant of Route 6
2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride

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